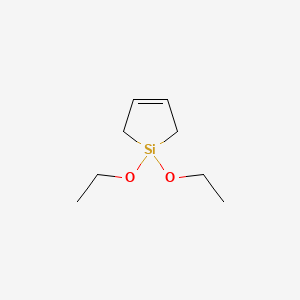
1,1-Diethoxy-2,5-dihydro-1H-silole
Übersicht
Beschreibung
1,1-Diethoxy-2,5-dihydro-1H-silole: is a cyclic organosilicon compound with the molecular formula C₈H₁₆O₂Si . It is characterized by a five-membered ring structure containing a silicon atom, two ethoxy groups, and a double bond. This unique chemical structure has garnered significant attention in the scientific community due to its potential biological activity and versatile applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2,5-dihydro-1H-silole is typically synthesized through a multi-step chemical process. One common method involves the reaction of cyclopentadiene with silicon hexafluoride to form 1,1-difluoro-1-silacyclopentane. This intermediate is then reacted with ethanol to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of silicon-based reagents and controlled reaction conditions are crucial for achieving high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Diethoxy-2,5-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s reactivity.
Substitution: The ethoxy groups can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Saturated silacyclopentane derivatives.
Substitution: Various functionalized silacyclopentane compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxy-2,5-dihydro-1H-silole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1-Diethoxy-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon atom and ethoxy groups. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse interactions.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-1-silacyclopentane: An intermediate in the synthesis of 1,1-Diethoxy-2,5-dihydro-1H-silole.
1,1-Dimethoxy-1-silacyclo-3-pentene: A similar compound with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-1-silacyclohexane: A related compound with a six-membered ring structure.
Uniqueness: this compound stands out due to its specific combination of a five-membered ring, silicon atom, and ethoxy groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Eigenschaften
IUPAC Name |
1,1-diethoxy-2,5-dihydrosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYGAKMGFQRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si]1(CC=CC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217382 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67059-49-8 | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















